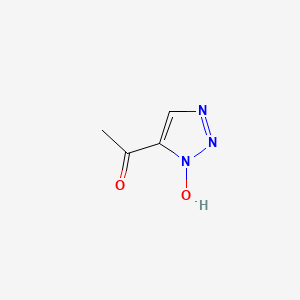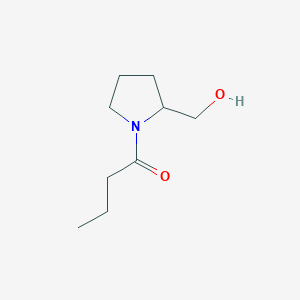![molecular formula C13H11FO2 B12888361 1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one CAS No. 500367-34-0](/img/structure/B12888361.png)
1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone can be achieved through several methods. One common approach involves the use of a metal-free one-flask synthesis. This method integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl in a single flask to yield multi-substituted furans . The reaction typically involves 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones as starting materials, mediated by BF3·Et2O under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of reagents and catalysts is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions can be employed using catalysts like aluminum chloride (AlCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce alcohols.
Scientific Research Applications
1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The furan ring and fluorobenzyl group contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Furan-3-yl derivatives: These compounds share the furan ring structure and exhibit similar reactivity and applications.
Fluorobenzyl derivatives:
Uniqueness: 1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone stands out due to the combination of the furan ring and fluorobenzyl group, which imparts unique chemical and biological properties. This dual functionality enhances its versatility in various research and industrial applications .
Properties
CAS No. |
500367-34-0 |
|---|---|
Molecular Formula |
C13H11FO2 |
Molecular Weight |
218.22 g/mol |
IUPAC Name |
1-[5-[(4-fluorophenyl)methyl]furan-3-yl]ethanone |
InChI |
InChI=1S/C13H11FO2/c1-9(15)11-7-13(16-8-11)6-10-2-4-12(14)5-3-10/h2-5,7-8H,6H2,1H3 |
InChI Key |
YEPDTTNTQIPXGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=COC(=C1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


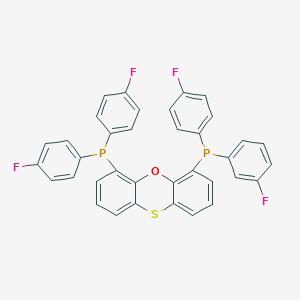
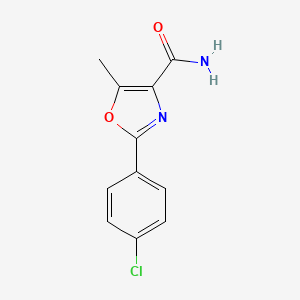
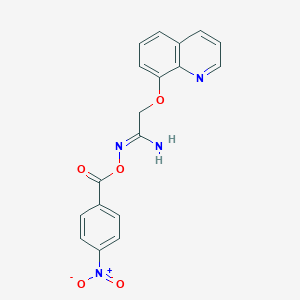
![5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid](/img/structure/B12888318.png)
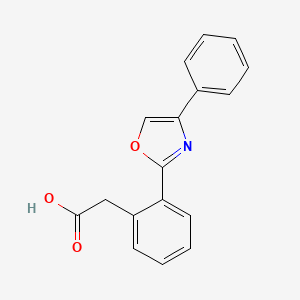
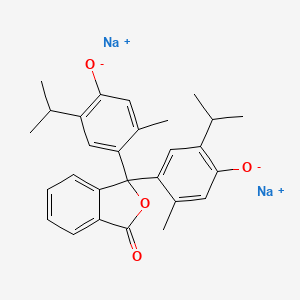
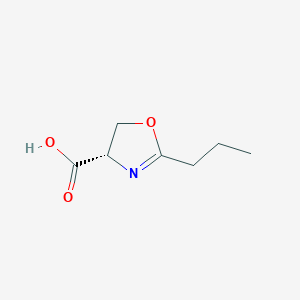
![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione](/img/structure/B12888344.png)

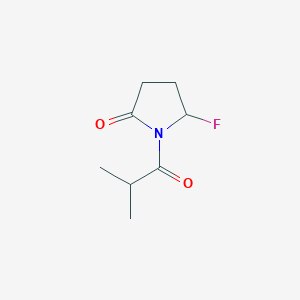

![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)
